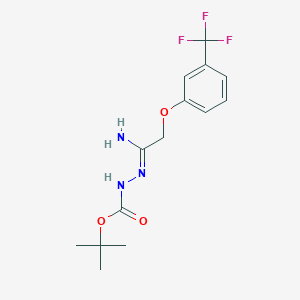

tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate

Description

tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate is a specialized hydrazinecarboxylate derivative featuring a tert-butyl carbamate group, an ethylidene hydrazine backbone, and a 3-(trifluoromethyl)phenoxy substituent. This compound is structurally characterized by:

- Hydrazinecarboxylate Core: The hydrazinecarboxylate moiety (N–N–COO–) provides a versatile platform for chemical modifications, enabling applications in medicinal chemistry and coordination chemistry .

- tert-Butyl Protecting Group: The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate against hydrolysis under basic conditions .

- 3-(Trifluoromethyl)phenoxy Substituent: The electron-withdrawing trifluoromethyl (CF₃) group on the aromatic ring increases lipophilicity and may influence reactivity or binding interactions in biological systems .

Structural confirmation typically employs ¹H/¹³C NMR, IR (showing N–H, C=O carbamate/amide stretches), and ESI-MS .

Properties

IUPAC Name |

tert-butyl N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O3/c1-13(2,3)23-12(21)20-19-11(18)8-22-10-6-4-5-9(7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPRHJTZXFDRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(COC1=CC=CC(=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC(=C1)C(F)(F)F)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 3-(trifluoromethyl)phenoxyacetaldehyde in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds and the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of hydrazinecarboxylates, including tert-butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate, exhibit significant anticancer properties. A study demonstrated that similar compounds showed promising in vitro antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Antioxidant Properties

The antioxidant capabilities of hydrazine derivatives have been explored extensively. These compounds can mitigate oxidative stress in cells, which is crucial in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders. The protective effects against oxidative damage were highlighted in studies involving the evaluation of hydrazine derivatives' ability to reduce reactive oxygen species levels in cell cultures .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenolic compounds. The synthesis can be optimized to enhance yield and purity, which is essential for subsequent applications .

2.2 Characterization Techniques

Characterization of this compound is primarily conducted using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups critical for its biological activity .

Material Science Applications

3.1 Polymer Chemistry

In polymer science, hydrazine derivatives are often utilized as cross-linking agents or as building blocks for advanced materials due to their ability to form stable bonds with various substrates. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

3.2 Coatings and Adhesives

The compound's chemical reactivity allows its use in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation. Such applications are vital in industries ranging from automotive to aerospace, where material durability is paramount .

Case Studies

4.1 Anticancer Evaluation

A specific case study evaluated the anticancer effects of a closely related hydrazone derivative on HepG2 liver cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent .

4.2 Oxidative Stress Mitigation

Another study focused on the protective effects of hydrazine derivatives against tert-butyl hydroperoxide-induced oxidative stress in Vero cells. Results indicated that these compounds could effectively lower markers of oxidative damage, showcasing their therapeutic potential in oxidative stress-related conditions .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant antiproliferative effects observed in various cancer cell lines |

| Antioxidant Properties | Reduction of reactive oxygen species; protective effects against oxidative stress |

| Polymer Chemistry | Enhanced mechanical properties when used as a cross-linking agent |

| Coatings and Adhesives | Improved adhesion and environmental resistance when incorporated into formulations |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydrazinecarboxylate moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Findings:

Synthetic Accessibility : Hydrazinecarboxylates (e.g., target compound) are synthesized in high yields (~88%) via Fmoc deprotection , whereas pyrrolidine analogs require multi-step protocols with costly purification .

Biological Relevance: The ethylidene hydrazine backbone may chelate metal ions, distinguishing it from ester-based analogs (e.g., propanoates in ) .

Commercial Viability : Trifluoromethyl-substituted compounds (e.g., target compound and pyrrolidine analog) are significantly more expensive than chloro-substituted derivatives, reflecting synthetic complexity .

Biological Activity

tert-Butyl 2-(1-amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)hydrazinecarboxylate is a complex organic compound notable for its unique structural features and potential biological activities. Its synthesis typically involves the reaction of tert-butyl hydrazinecarboxylate with 3-(trifluoromethyl)phenoxyacetaldehyde under controlled conditions, which allows for the generation of this compound with high purity and yield .

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate |

| Molecular Formula | C₁₄H₁₈F₃N₃O₃ |

| CAS Number | 1053655-89-2 |

| Molecular Weight | 329.31 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydrazinecarboxylate moiety are crucial for binding to these targets, leading to modulation of their activity. Research indicates that the compound may function as an enzyme inhibitor, impacting various biochemical pathways .

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been utilized in research focusing on protein-ligand interactions, where it demonstrated potential as a lead compound for developing inhibitors against specific enzymes involved in metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, indicating its potential therapeutic applications in conditions associated with oxidative damage .

Case Studies

- Liver X Receptor Agonism : A study on related compounds showed that modifications similar to those in this compound can enhance agonistic activity towards liver X receptors (LXRs), which play a role in lipid metabolism and inflammation. This suggests that the compound may also influence metabolic processes through LXR modulation .

- Cytotoxicity Studies : Research involving hepatocyte models demonstrated that compounds with similar structures could protect against cytotoxicity induced by oxidative agents like tert-butyl hydroperoxide (t-BuOOH). These findings highlight the potential of this compound in protecting liver cells from oxidative stress .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in their biological activities:

| Compound Name | Biological Activity |

|---|---|

| tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Moderate enzyme inhibition |

| tert-Butyl benzoate analogs | Potent LXR agonists |

| This compound | Significant antioxidant effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl hydrazinecarboxylate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Two common approaches involve acid-catalyzed condensation or HCl-mediated deprotection. For example, method A (THF/water, 2 hours, 79% yield) and method B (acetic acid/HCl, 5 minutes, 60% yield) demonstrate the impact of solvent polarity and reaction time on yield optimization . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., THF) favor stability of intermediates.

- Catalyst : Acidic conditions (e.g., HCl) accelerate deprotection but may reduce selectivity.

- Purification : Vacuum drying and hexane washing improve purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to distinguish t-Bu (δ ~1.4 ppm), ethylidene hydrazine (δ ~6.5–7.5 ppm), and trifluoromethylphenoxy groups (δ ~7.0–7.8 ppm). ¹³C NMR confirms carbonyl (δ ~150–160 ppm) and CF₃ (δ ~120–125 ppm) .

- Mass Spectrometry (ESI-MS) : Look for molecular ion clusters (e.g., m/z 270 [M+H]⁺) and fragmentation patterns to verify backbone integrity .

Q. How can researchers design a reaction pathway to incorporate the 3-(trifluoromethyl)phenoxy group?

- Methodological Answer :

- Stepwise synthesis : Introduce the trifluoromethylphenoxy moiety via nucleophilic aromatic substitution (SNAr) using a fluorinated aryl precursor and a hydroxylamine intermediate.

- Protection strategies : Use Boc (tert-butoxycarbonyl) groups to shield reactive amines during coupling .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethylidene hydrazine group may act as a nucleophile (high HOMO energy).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Methodological Answer :

- Heteronuclear NMR (e.g., ¹H-¹⁵N HMBC) : Resolve ambiguities in hydrazine connectivity by correlating nitrogen shifts with adjacent protons.

- X-ray crystallography : Confirm stereochemistry of the ethylidene group if NMR data is inconclusive .

Q. How can process simulation tools optimize scalability for multi-step syntheses?

- Methodological Answer :

- Dynamic modeling : Use software (e.g., Aspen Plus) to simulate mass transfer limitations in solvent-switch steps (e.g., THF to ethyl acetate).

- Sensitivity analysis : Identify critical parameters (e.g., temperature during HCl quenching) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.